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Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180 Get Quote

An In-depth Technical Guide on the Chemical Reactivity of the Alkyne Group in 2-Butynoic
Acid

Introduction
2-Butynoic acid, also known as tetrolic acid, is an unsaturated carboxylic acid with the

chemical formula C₄H₄O₂.[1][2] Its structure is characterized by the presence of two key

functional groups: an internal carbon-carbon triple bond (an alkyne) and a carboxylic acid. This

unique arrangement makes 2-butynoic acid a highly versatile and valuable building block in

organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

[3][4] For instance, it serves as a critical intermediate in the synthesis of Acalabrutinib, a

targeted therapy for cancer.[1]

The chemical behavior of 2-butynoic acid is dominated by the electronic interplay between the

alkyne and the carboxylic acid. The sp-hybridized carbons of the alkyne group and the

electron-withdrawing nature of the adjacent carboxyl group dictate the regioselectivity and

stereoselectivity of its reactions. This guide provides a comprehensive technical overview of the

reactivity of the alkyne moiety in 2-butynoic acid, intended for researchers, chemists, and

professionals in drug development.

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-butynoic acid is

presented below. This data is essential for its handling, characterization, and use in synthetic
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protocols.

Property Value Reference

Molecular Formula C₄H₄O₂ [5][6]

Molecular Weight 84.07 g/mol [5][6]

CAS Number 590-93-2 [1][2]

Appearance
White to light yellow crystalline

solid
[1]

Melting Point 78-80 °C [1]

Boiling Point 200-203 °C [1][7]

Density 0.9641 g/cm³ [1][7]

pKa 2.62 (at 25 °C) [8]

Solubility

Soluble in polar solvents

(water, ethanol);

recrystallizable from non-polar

solvents (hexane).

[1][7][9]

¹H-NMR (DMSO-d₆) 1.99 ppm (singlet, 3H, -CH₃) [7]

Electronic Effects and Reactivity Overview
The reactivity of the alkyne in 2-butynoic acid is profoundly influenced by the adjacent

carboxylic acid, an electron-withdrawing group (EWG). This influence has two primary

consequences:

Decreased Nucleophilicity: The EWG pulls electron density away from the π-systems of the

triple bond. This deactivates the alkyne towards traditional electrophilic addition reactions

when compared to electron-rich or neutral alkynes.

Increased Electrophilicity: The polarization of the molecule makes the alkyne carbons more

electron-deficient and thus more susceptible to attack by nucleophiles, enabling conjugate or

Michael-type addition reactions that are uncommon for simple alkynes.
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The general reactivity pathways stemming from these electronic properties are visualized

below.
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Caption: Logical relationship of electronic effects in 2-butynoic acid.

Key Reactions of the Alkyne Group
Reduction Reactions
The triple bond of 2-butynoic acid can be fully or partially reduced to yield the corresponding

alkane or alkene, respectively. The stereochemical outcome of partial reduction is highly

dependent on the catalyst and reaction conditions.[10][11][12]
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Reaction Type
Reagents &
Conditions

Major Product Stereochemistry

Complete Reduction H₂, Pd/C, Ethanol, rt Butanoic acid N/A

Partial Reduction (cis)
H₂, Lindlar's Catalyst,

Quinoline
(Z)-2-Butenoic acid cis (Syn-addition)

Partial Reduction

(trans)
Na, liquid NH₃, -78 °C (E)-2-Butenoic acid trans (Anti-addition)

Electrophilic Addition Reactions
While deactivated, the alkyne group still undergoes electrophilic addition with strong

electrophiles like halogens and hydrogen halides. The reaction proceeds via the attack of the

π-bond on the electrophile, typically forming a vinyl cation intermediate.[11][13]

Halogenation: The addition of one equivalent of a halogen (e.g., Br₂) typically results in an

anti-addition product, yielding a dihaloalkene. Addition of a second equivalent leads to a

tetrahaloalkane.

Hydrohalogenation: The addition of HX (e.g., HBr, HCl) follows Markovnikov's rule. The

proton adds to the alkyne carbon further from the electron-withdrawing carboxyl group (C3),

while the halide adds to the carbon closer to the carboxyl group (C2). This regioselectivity is

driven by the relative stability of the intermediate vinyl cation.

Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne in 2-butynoic acid makes it a substrate for

nucleophilic attack, a reaction mode not typically observed in electron-neutral alkynes.[11] This

reactivity is analogous to the conjugate addition seen in α,β-unsaturated carbonyl systems. Soft

nucleophiles such as thiols, amines, and cuprates can add across the triple bond. The

nucleophile typically attacks the C3 carbon, with subsequent protonation at the C2 carbon.

Cycloaddition Reactions
The alkyne group serves as an excellent dienophile or dipolarophile in cycloaddition reactions,

providing a robust method for constructing cyclic and heterocyclic systems.[1]
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[4+2] Cycloaddition (Diels-Alder): 2-Butynoic acid can react with dienes to form six-

membered rings. The electron-withdrawing nature of the carboxyl group enhances its

reactivity as a dienophile.

[3+2] Dipolar Cycloaddition: The reaction with 1,3-dipoles, such as azides (Huisgen

cycloaddition), is a powerful method for synthesizing five-membered heterocycles like

triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.

Oxidation Reactions
Strong oxidizing agents can cleave the triple bond. For instance, ozonolysis (O₃) followed by an

oxidative workup, or treatment with hot, concentrated potassium permanganate (KMnO₄), will

cleave the C≡C bond to yield two carboxylic acid fragments. In the case of 2-butynoic acid,

this would produce acetic acid and oxalic acid.[14]

Experimental Protocols
Detailed methodologies for key transformations are provided below. Researchers should

conduct a thorough risk assessment before performing any experiment.

Protocol: Synthesis of (Z)-2-Butenoic Acid via Partial
Reduction
This protocol describes the selective reduction of the alkyne to a cis-alkene using a poisoned

catalyst.

Preparation Reaction Workup & Purification

Dissolve 2-Butynoic Acid
in Ethanol

Add Lindlar's Catalyst
(5% Pd/CaCO₃, poisoned with lead)

Add Quinoline
(catalyst moderator) Purge vessel with H₂

Maintain H₂ atmosphere
(balloon pressure) Stir vigorously at RT Monitor reaction by TLC/GC-MS

(disappearance of starting material)
Filter through Celite
to remove catalyst

Evaporate solvent
(rotary evaporator)

Recrystallize crude product
from suitable solvent

Characterize pure product
(NMR, IR, MP)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (Z)-2-butenoic acid.

Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-
butynoic acid (1.0 eq) in anhydrous ethanol.

Catalyst Addition: To this solution, add Lindlar's catalyst (0.05 eq by weight) and a small

amount of quinoline (as a catalyst moderator).

Hydrogenation: Seal the flask with a septum, and purge the atmosphere with hydrogen gas.

Maintain a positive pressure of hydrogen using a balloon.

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS) until the starting material is consumed.

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to

remove the palladium catalyst.

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting

crude product can be purified by recrystallization to yield pure (Z)-2-butenoic acid.

Protocol: Synthesis of 2-Butynoic Acid
This procedure is adapted from established methods for the carboxylation of acetylides.[2][15]

Methodology:

Acetylide Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), a strong

base such as sodium amide (NaNH₂) is prepared in liquid ammonia or n-butyllithium (n-BuLi)

is dissolved in a dry ether solvent like tetrahydrofuran (THF).[2][15]

Propyne Addition: Propyne gas is bubbled through the cooled solution to deprotonate it,

forming the corresponding sodium or lithium acetylide, which precipitates.[2][15]

Carboxylation: Anhydrous carbon dioxide (from a cylinder or crushed dry ice) is passed over

or added to the stirred suspension of the acetylide. The nucleophilic acetylide attacks the

carbon of CO₂, forming the carboxylate salt.[2][15]

Acidification and Extraction: After the reaction is complete, the solvent is removed, and the

residue is dissolved in water. The aqueous solution is washed with ether to remove non-polar
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impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with a

strong acid (e.g., concentrated HCl) to a pH of 1-3.[15][16]

Purification: The acidified solution is extracted with ether. The combined organic extracts are

dried and the solvent is evaporated to yield crude 2-butynoic acid. Further purification is

achieved by recrystallization from hexane.[15]

Applications in Drug Development
The diverse reactivity of the alkyne group makes 2-butynoic acid a powerful synthon in

medicinal chemistry. Its ability to participate in reactions that form C-C bonds, introduce new

functional groups with specific stereochemistry, and construct heterocyclic scaffolds is

invaluable.[3] The formation of γ-butyrolactones and the use in cycloacylation to produce

flavones are examples of its utility in building complex molecular architectures found in

biologically active compounds.[1] The demand for high-purity 2-butynoic acid is substantial,

driven by its role in synthesizing intermediates for antiviral, anticancer, and cardiovascular

drugs.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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